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Executive Summary
Alalevonadifloxacin is an orally administered L-alanine ester prodrug of levonadifloxacin, a

novel benzoquinolizine fluoroquinolone antibiotic. Developed to provide an oral step-down

therapy with a pharmacokinetic profile comparable to intravenous (IV) levonadifloxacin, it is

particularly noted for its potent activity against multi-drug resistant Gram-positive pathogens,

including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Following oral

administration, alalevonadifloxacin is rapidly and completely converted into the active moiety,

levonadifloxacin, by widely distributed esterase enzymes.[4] This guide provides a

comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of

alalevonadifloxacin, intended for researchers, scientists, and drug development

professionals.

Pharmacokinetics (PK)
Alalevonadifloxacin (WCK 2349) is a highly water-soluble mesylate salt designed for oral

administration.[2][5] Its pharmacokinetic profile is characterized by high bioavailability and

excellent tissue penetration, particularly into the lungs.

Absorption and Bioavailability
Alalevonadifloxacin is rapidly absorbed and bio-transformed by esterases in tissues like the

intestinal mucosa, liver, and blood into its active form, levonadifloxacin.[4] The prodrug itself is
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not detected in systemic circulation.[4] It boasts a high oral bioavailability of approximately 89%

to 90%.[2][5][6] This efficient conversion allows the oral 1000 mg dose of alalevonadifloxacin
to produce a systemic exposure of levonadifloxacin that is nearly identical to the 800 mg IV

dose.[4] Food does not significantly alter its oral bioavailability.[4]

Distribution
Levonadifloxacin is widely distributed throughout the body.[7] Plasma protein binding is

approximately 85%, which is higher than many other commonly used fluoroquinolones.[5][8] A

key feature of levonadifloxacin is its extensive penetration into pulmonary tissues. Studies in

healthy adult subjects have demonstrated high concentrations in epithelial lining fluid (ELF) and

alveolar macrophages (AM), crucial sites for treating lower respiratory tract infections.[5][8][9]

The penetration ratios into ELF and AM, relative to unbound plasma concentrations, are

significant, supporting its use for infections caused by both extracellular and intracellular

respiratory pathogens.[5][8][9] Pre-clinical studies also indicate good penetration into bone

tissue.[10]

Metabolism and Excretion
The primary route of metabolism for levonadifloxacin is hepatic.[2] Despite this, clinical studies

have shown that no dose adjustments are necessary for patients with varying degrees of

hepatic impairment.[2] Similarly, dose adjustments are not required for patients with renal

impairment.[10] A significant portion of levonadifloxacin is eliminated as an unchanged drug in

the urine.[7]

Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of levonadifloxacin following

the oral administration of alalevonadifloxacin.

Table 1: Plasma Pharmacokinetic Parameters of Levonadifloxacin in Healthy Adults (Following

oral alalevonadifloxacin 1,000 mg twice daily for 5 days)
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Parameter
Value (Mean ± SD) after 1st
Dose

Value (Mean ± SD) after 9th
Dose

Cmax (mg/L) 14.9 ± 2.9 18.9 ± 4.5

Tmax (h) 1.5 ± 0.6 1.4 ± 0.5

AUC₀₋₁₂ (mg·h/L) 133.9 ± 25.4 150.5 ± 31.8

AUC₀₋∞ (mg·h/L) 146.1 ± 28.5 N/A

Half-life (h) 7.9 ± 2.0 9.0 ± 2.2

Data sourced from a study involving healthy adult subjects.[11]

Table 2: Intrapulmonary Penetration of Levonadifloxacin (Following oral alalevonadifloxacin
1,000 mg twice daily for 5 days)

Compartment AUC₀₋₁₂ (mg·h/L)
Penetration Ratio (vs.
Unbound Plasma)

Epithelial Lining Fluid (ELF) 172.6 7.66

Alveolar Macrophages (AM) 35.3 1.58

Data reflects mean concentrations at each sampling time.[5][8][9]

Pharmacodynamics (PD)
The pharmacodynamic profile of alalevonadifloxacin is defined by the potent and broad-

spectrum bactericidal activity of its active moiety, levonadifloxacin.

Mechanism of Action
Like other fluoroquinolones, levonadifloxacin's mechanism of action involves the inhibition of

essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][12] These enzymes are

critical for DNA replication, transcription, repair, and recombination.[1] By stabilizing the

enzyme-DNA complex, levonadifloxacin introduces double-stranded breaks in the bacterial

chromosome, which overwhelms DNA repair mechanisms and leads to rapid cell death.[2][12]
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A distinguishing feature of levonadifloxacin is its enhanced activity against Gram-positive

pathogens like S. aureus, which is attributed to a preferential affinity for DNA gyrase, unlike

older fluoroquinolones that primarily target topoisomerase IV in these organisms.[2] This dual-

targeting ability also helps it overcome common resistance mechanisms.[12]

Drug Action

Bacterial Cell

Alalevonadifloxacin (Oral Prodrug)

Esterases
(Intestine, Liver, Blood)

Levonadifloxacin (Active Moiety)

Rapid Conversion

DNA Gyrase

Inhibits

Topoisomerase IV

Inhibits

DNA Replication &
Repair

Bacterial Cell Death

Disruption leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6935279/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-alalevonadifloxacin-mesylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Mechanism of action for Alalevonadifloxacin.

Spectrum of Activity
Levonadifloxacin demonstrates a broad spectrum of activity against clinically significant

pathogens:

Gram-Positive: Highly potent against Staphylococcus aureus (both methicillin-susceptible

(MSSA) and methicillin-resistant (MRSA) strains), including quinolone-resistant isolates.[1]

[13] It is also active against Streptococcus pneumoniae (including penicillin-resistant strains),

Streptococcus pyogenes, and Enterococcus faecalis.[2][13]

Gram-Negative: Active against respiratory pathogens like Haemophilus influenzae and

Moraxella catarrhalis.[2][5]

Atypical and Anaerobic Bacteria: Shows activity against atypical pathogens and anaerobes.

[2][14]

Pharmacodynamic Data Summary
The following table summarizes the in vitro activity of levonadifloxacin against key bacterial

pathogens.

Table 3: Minimum Inhibitory Concentrations (MIC) for Levonadifloxacin

Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L)

Staphylococcus aureus 0.03 1.0

S. aureus (MRSA strains) N/A 0.5 - 2.0

Streptococcus pneumoniae N/A 0.5

Haemophilus influenzae N/A 0.03

Moraxella catarrhalis N/A 0.015

Data sourced from multiple in vitro studies.[5][15]
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PK/PD Indices
For fluoroquinolones, the pharmacokinetic-pharmacodynamic parameter that best correlates

with clinical and microbiological efficacy is the ratio of the free drug area under the

concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[5][15] In a

neutropenic murine lung infection model, fAUC/MIC was confirmed as the primary driver of

levonadifloxacin's efficacy against S. aureus.[15]

Bacteriostatic Effect: The mean fAUC/MIC required for stasis (no change in bacterial count)

was 8.1 ± 6.0.[15]

Bactericidal Effect: The mean fAUC/MIC required for a 1-log₁₀ reduction in bacterial count

was 25.8 ± 12.3.[15]

Key Experimental Protocols
Intrapulmonary Pharmacokinetics in Healthy Adults

Objective: To determine the concentrations of levonadifloxacin in plasma, epithelial lining

fluid (ELF), and alveolar macrophages (AM) after oral administration of alalevonadifloxacin.

[5][8][9]

Study Design: An open-label study in healthy adult subjects.[5][9]

Dosing Regimen: Subjects received 1,000 mg of alalevonadifloxacin orally every 12 hours

for 5 days (a total of 10 doses).[5][8][11]

Sample Collection:

Plasma: Serial blood samples were collected over a 12-hour interval following the first and

ninth doses to determine PK parameters.[8][11]

Bronchoalveolar Lavage (BAL): Subjects were assigned to one of five BAL sampling times

(2, 4, 6, 8, or 12 hours) after the ninth dose to collect ELF and AM samples.[8][9]

Analytical Method: Levonadifloxacin concentrations in all matrices (plasma, ELF, AM) were

measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[5][8][9]
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Data Analysis: Noncompartmental pharmacokinetic analysis was used to determine

parameters like Cmax, Tmax, and AUC.[8] Penetration ratios were calculated by comparing

the AUC₀₋₁₂ in ELF and AM to the AUC₀₋₁₂ of unbound drug in plasma.[5][8]

Intrapulmonary PK Study Workflow
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Serial Plasma Sampling
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LC-MS/MS Analysis

Noncompartmental PK Analysis
(Cmax, AUC, Penetration Ratios)

Click to download full resolution via product page

Workflow for the intrapulmonary PK study.

Neutropenic Murine Lung Infection Model
Objective: To identify the PK/PD index driving the efficacy of levonadifloxacin and determine

the magnitude required for antibacterial effects against S. aureus.[15]

Animal Model: Neutropenic Swiss albino mice.[15]

Infection: Mice were infected intranasally with S. aureus to establish a lung infection.[15]

Treatment: Two hours post-infection, mice were treated with subcutaneous doses of

levonadifloxacin. A control group received a vehicle dose.[15]
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Endpoint Assessment: The bacterial burden in the lungs was assessed at the start of

treatment (0 hours) and at 24 hours. Efficacy was measured as the change in log₁₀ CFU/lung

over 24 hours.[15]

Data Analysis: A sigmoidal Emax model was used to correlate the pharmacodynamic

response with different PK/PD indices (fAUC/MIC, fCmax/MIC, and %fT>MIC) to determine

the best fit.[15]

Drug Interactions
As a member of the fluoroquinolone class, alalevonadifloxacin may be subject to several

potential drug interactions:

Cation-containing Products: Antacids or supplements containing aluminum, magnesium,

iron, or zinc can interfere with the absorption of fluoroquinolones. It is recommended to

administer these products at least two hours before or several hours after

alalevonadifloxacin.[1][16]

QT Interval Prolongation: Caution is advised when co-administering with other drugs known

to prolong the QT interval, such as certain antiarrhythmics or tricyclic antidepressants, due to

an increased risk of cardiac events.[1]

Anticoagulants: Alalevonadifloxacin may enhance the effects of oral anticoagulants like

warfarin, necessitating close monitoring of coagulation parameters.[1]

Conclusion
Alalevonadifloxacin is an effective oral prodrug that delivers the active antibiotic,

levonadifloxacin, with high bioavailability and a pharmacokinetic profile comparable to its IV

formulation. Its key strengths lie in its potent bactericidal activity against a broad spectrum of

pathogens, especially MRSA, and its excellent penetration into lung tissues. The well-defined

PK/PD relationship, with fAUC/MIC as the driver of efficacy, provides a strong basis for rational

dose selection. These characteristics, combined with a favorable safety profile and lack of

required dose adjustment in hepatic or renal impairment, position alalevonadifloxacin as a

valuable therapeutic option for treating challenging bacterial infections, particularly in the

context of IV-to-oral switch therapy.[2][4][10]
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Logical relationship of PK/PD properties to clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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